molecular formula C7H3FI2N2 B1391951 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-23-6

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391951
CAS No.: 1228666-23-6
M. Wt: 387.92 g/mol
InChI Key: RNKUSVGRMCQMAX-UHFFFAOYSA-N
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Description

Chemical Context and Nomenclature

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C₇H₃FI₂N₂ and a molecular weight of 387.92 g/mol . Its IUPAC name reflects its fused bicyclic structure: a pyrrole ring (five-membered nitrogen-containing heterocycle) annulated with a pyridine ring (six-membered aromatic ring with one nitrogen atom). The numbering system places fluorine at position 5 and iodine atoms at positions 3 and 4 of the pyrrolo[2,3-b]pyridine scaffold (Figure 1).

The compound’s structural uniqueness arises from its halogen substituents. Fluorine, a small electronegative atom, enhances metabolic stability and influences electronic properties, while iodine’s bulkiness and polarizability contribute to steric effects and potential halogen bonding in biological targets.

Property Value
Molecular Formula C₇H₃FI₂N₂
CAS Registry Number 1228666-23-6
Molecular Weight 387.92 g/mol
Melting Point Not reported
Boiling Point Not reported

Table 1. Key physicochemical properties of this compound.

Historical Development of Halogenated Pyrrolopyridines

The synthesis of halogenated pyrrolopyridines traces back to mid-20th-century efforts to expand heterocyclic chemistry. Early work focused on Madelung and Fischer indole synthesis adaptations to construct the pyrrolo[2,3-b]pyridine core. For example, bromination and iodination reactions of 1H-pyrrolo[2,3-b]pyridines were optimized in the 1960s, demonstrating electrophilic substitution preferences at the 3-position.

The introduction of fluorine and iodine followed advances in halogenation techniques. Fluorination often employs agents like Selectfluor or N-fluoropyridinium salts, while iodination uses iodine monochloride or N-iodosuccinimide under controlled conditions. A 2009 study detailed the synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides via Friedel-Crafts acylation and halogenation sequences, highlighting the role of protecting groups in regioselectivity.

Significance in Heterocyclic Chemistry and Drug Discovery

Halogenated pyrrolopyridines are pivotal in medicinal chemistry due to their bioisosteric resemblance to purines and capacity for targeted interactions. The fluorine and iodine atoms in this compound modulate pharmacokinetic properties:

  • Fluorine : Increases lipophilicity and metabolic resistance by blocking cytochrome P450 oxidation sites.
  • Iodine : Enhances binding affinity through halogen bonding with protein backbone carbonyls.

Recent studies highlight its potential as a kinase inhibitor scaffold. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives inhibit TNIK (Traf2- and Nck-interacting kinase), a target in cancer and inflammatory diseases, with IC₅₀ values below 1 nM. Similarly, halogenated pyrrolo[3,2-d]pyrimidines exhibit antiproliferative activity in triple-negative breast cancer models, underscoring the therapeutic relevance of this structural class.

In synthetic chemistry, the compound serves as a precursor for cross-coupling reactions. The iodine atoms enable Suzuki-Miyaura or Ullmann couplings to introduce aryl or heteroaryl groups, facilitating structure-activity relationship (SAR) studies. For example, palladium-catalyzed coupling with boronic acids has generated libraries of derivatives for high-throughput screening.

Properties

IUPAC Name

5-fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2N2/c8-3-1-11-7-5(6(3)10)4(9)2-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUSVGRMCQMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678434
Record name 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-23-6
Record name 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-3-azido-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine has shown promise in the development of pharmaceutical agents. Its unique molecular structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Anticancer Activity: Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through targeted mechanisms, potentially leading to the development of new cancer therapies .
  • Antiviral Properties: Another study highlighted the antiviral activity of pyrrolopyridines against various viruses. The compound's ability to interfere with viral replication mechanisms positions it as a potential lead compound for antiviral drug development .

Material Science

In material science, this compound is being investigated for its electronic properties and potential applications in organic electronics.

Applications in Organic Electronics

  • Organic Light Emitting Diodes (OLEDs): The compound's electronic characteristics suggest its utility in OLED technology. Research has shown that incorporating such pyrrolopyridine derivatives into OLEDs can enhance their efficiency and stability .

Synthetic Intermediate

This compound serves as a valuable intermediate in synthetic chemistry. Its derivatives can be synthesized for further application in various chemical reactions.

Synthesis and Derivative Formation

  • Synthetic Pathways: The compound can be synthesized through various methods involving halogenation and nitrogen-containing heterocycles. These pathways allow chemists to create a variety of derivatives that can be tailored for specific applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two iodine atoms at positions 3 and 4. This structural feature enhances its reactivity and allows for more diverse chemical transformations. Additionally, the combination of fluorine and iodine atoms can lead to stronger halogen bonding interactions, making it a valuable compound in various research applications .

Biological Activity

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-23-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

Molecular Formula: C7H3F I2 N2
Molecular Weight: 387.92 g/mol
Structure: The compound features a pyrrolo-pyridine core with fluorine and iodine substituents, which are known to influence its biological properties.

Antiviral Activity

Recent studies have indicated that compounds related to the pyrrolo[2,3-b]pyridine structure can inhibit viral replication. For instance, a derivative of this compound was identified as a potent inhibitor of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP). This study reported:

  • Compound: 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one
  • K_D values: 0.11 μM (SPR), 0.19 μM (ITC)
  • EC_50 value: 1.025 μM
  • CC_50 value: >100 μM

These findings suggest that modifications to the pyrrolo[2,3-b]pyridine scaffold can yield effective antiviral agents against influenza viruses .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds within this class have shown promising results in inhibiting various cancer cell lines. For example:

  • In vitro studies demonstrated significant antiproliferative effects against HeLa and A375 human tumor cell lines.
  • Mechanism of Action: The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data Table: Biological Activity Summary

Activity TypeCompoundK_D (μM)EC_50 (μM)CC_50 (μM)Target
Antiviral5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one0.111.025>100PB2 (Influenza Virus)
AnticancerThis compoundN/AN/AN/AVarious Cancer Cell Lines

Study on Antiviral Properties

A significant study published in Journal of Medicinal Chemistry focused on the development of pyrrolo[2,3-b]pyridine derivatives as PB2 inhibitors. The lead compound exhibited strong binding affinity and low cytotoxicity, making it a candidate for further development in antiviral therapies .

Study on Anticancer Properties

Research published in MDPI highlighted the synthesis of various pyrazolo[3,4-b]pyridines that demonstrated selective inhibition of CDK2 and CDK9 with IC_50 values ranging from 0.36 µM to 1.8 µM. These findings indicate that similar structures could yield effective anticancer agents .

Q & A

Q. What are the established synthetic routes for preparing 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the pyrrolo[2,3-b]pyridine core. For example, iodination at the 3- and 4-positions can be achieved using N-iodosuccinimide (NIS) in anhydrous acetone under reflux (92% yield reported for analogous compounds) . Fluorination is often performed earlier in the synthesis using Selectfluor® in acetonitrile/ethanol at 70°C, as seen in related pyrrolo[2,3-b]pyridine derivatives . Key parameters include:
  • Temperature control : Iodination requires anhydrous conditions and precise stoichiometry to avoid over-halogenation.
  • Protecting groups : Tosyl (Ts) groups are frequently used to protect the pyrrole nitrogen during iodination to prevent side reactions .
  • Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on multi-nuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) and high-resolution mass spectrometry (HRMS). For instance, 19F^{19}\text{F}-NMR is critical to confirm fluorination (e.g., δ ≈ -172 ppm in DMSO-d6_6 for analogous compounds) . HRMS with electrospray ionization (ESI) provides accurate mass verification (e.g., calculated [M+H]+^+ for C7_7H4_4F1_1I2_2N2_2: 352.852, observed: 352.850) . X-ray crystallography may be used if single crystals are obtainable, though this is rare for heavily halogenated derivatives.

Advanced Research Questions

Q. What strategies address low regioselectivity during diiodination of the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer : Regioselective diiodination is challenging due to competing reactivity at adjacent positions. Strategies include:
  • Directed metalation : Using a directing group (e.g., tosyl-protected NH) to guide iodine insertion .
  • Stepwise halogenation : Introduce iodine sequentially—first at the 4-position via radical pathways, then at the 3-position using Pd-catalyzed coupling .
  • Solvent effects : Polar aprotic solvents like DMF enhance iodine solubility and reaction homogeneity .
    Contradictions in yield outcomes (e.g., 36% vs. 92% for similar reactions) may arise from residual moisture or incomplete deprotection .

Q. How can computational modeling guide the design of this compound derivatives for FGFR inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinity to fibroblast growth factor receptors (FGFRs). For example:
  • Binding pocket analysis : The 3,4-diiodo motif may occupy hydrophobic pockets in FGFR1 (e.g., near Val561 and Ala564), while the fluorine enhances electronegativity for hydrogen bonding .
  • SAR optimization : Replace iodine with smaller halogens (e.g., Br) to evaluate steric effects on IC50_{50} values (e.g., FGFR1 IC50_{50} shifts from 7 nM to 25 nM) .
    Experimental validation via kinase assays is essential to resolve discrepancies between predicted and observed activities.

Q. What are the best practices for resolving contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often stem from variations in assay conditions or compound purity. Mitigation approaches include:
  • Standardized protocols : Use consistent cell lines (e.g., Ba/F3-TEL-FGFR3 for FGFR inhibition) and controls .
  • Purity verification : HPLC-MS (>98% purity) ensures activity correlates with the intended compound .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine

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